sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate: is a chemical compound with the molecular formula C5H7N3O2Na It is a sodium salt derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carboxylate group, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where the triazole ring or the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Scientific Research Applications
Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is used as a building block in the synthesis of more complex organic molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and anticancer agents. Its ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
- Sodium 2-(1H-1,2,4-triazol-1-yl)acetate
- Sodium 2-(1H-1,2,4-triazol-3-yl)acetate
- Sodium 2-(1H-1,2,4-triazol-4-yl)acetate
Comparison: While these compounds share a similar triazole ring structure, sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of a methyl group at the 1-position of the triazole ring. This methyl group can influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials, drugs, and chemical processes.
Properties
IUPAC Name |
sodium;2-(2-methyl-1,2,4-triazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDUBBWZNNOUPG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137970-32-0 |
Source
|
Record name | sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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